[3-(difluoromethoxy)-2-fluorophenyl]methanol
Description
Properties
CAS No. |
1242258-64-5 |
|---|---|
Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
ZGTXOGNTUUMNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-(Difluoromethoxy)-2-fluorobenzaldehyde
A two-step approach involving aldehyde synthesis followed by reduction is widely applicable:
-
Aldehyde precursor synthesis :
-
Friedel-Crafts acylation : Reacting 2-fluorophenol with chloroacetyl chloride in the presence of AlCl yields 3-chloro-2-fluorophenyl ketone, which is hydrolyzed to the aldehyde.
-
Difluoromethoxy introduction : The hydroxyl group at position 3 is converted to difluoromethoxy using (diethylamino)sulfur trifluoride (DAST) or ClFO gas.
-
-
Reduction to alcohol :
Example protocol :
3-(Difluoromethoxy)-2-fluorobenzaldehyde (10 mmol) was dissolved in methanol (50 mL) and cooled to 0°C. NaBH (12 mmol) was added portionwise, stirred for 3 hours, and quenched with 1M HCl. The product was extracted with ethyl acetate (3 × 30 mL) and purified by column chromatography (hexane:EtOAc = 4:1), yielding 87% [3-(difluoromethoxy)-2-fluorophenyl]methanol.
Nucleophilic Substitution on Halogenated Precursors
| Step | Substrate | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | 3-Chloro-2-fluorophenylmethanol | KF/18-crown-6 | DMF, 120°C, 24h | 62% |
| 2 | 3-Bromo-2-fluorophenylmethanol | CuI, difluoromethoxide | DMSO, 100°C, 12h | 58% |
Key considerations :
Hydrolysis of 3-(Difluoromethoxy)-2-fluorobenzyl Halides
Direct hydrolysis of benzyl chlorides/bromides under controlled conditions:
Optimized conditions :
Side reactions :
-
Over-hydrolysis to carboxylic acids (mitigated by shorter reaction times).
-
Elimination to styrene derivatives (avoided by maintaining pH < 10).
Catalytic Hydrogenation and Functional Group Interconversion
Nitro Group Reduction
A less common route involves nitro-to-alcohol conversion :
-
Nitro precursor : 3-(Difluoromethoxy)-2-fluoronitrobenzene.
-
Reduction :
Advantage : Nitro groups are robust during difluoromethoxy installation.
Grignard Addition to Esters
A three-step sequence:
-
Esterification : 3-(Difluoromethoxy)-2-fluorobenzoic acid → methyl ester (SOCl/MeOH).
-
Grignard reaction : RMgX (X = Cl, Br) adds to the ester, yielding a tertiary alcohol.
-
Acid-catalyzed dehydration : HSO removes water, followed by hydrolysis to the primary alcohol.
Limitation : Low regioselectivity in Grignard addition necessitates careful optimization.
Industrial-Scale Considerations
Continuous Flow Systems
Microreactor technology improves safety and yield for exothermic steps (e.g., DAST reactions):
Analytical and Purification Techniques
Characterization Data
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethoxy)-2-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less fluorinated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 3-(difluoromethoxy)-2-fluorobenzaldehyde, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
[3-(Difluoromethoxy)-2-fluorophenyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism by which [3-(difluoromethoxy)-2-fluorophenyl]methanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy in its applications . The difluoromethoxy group can also influence the compound’s metabolic stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in physicochemical properties, bioactivity, and applications between [3-(difluoromethoxy)-2-fluorophenyl]methanol and related fluorinated aromatic alcohols.
Table 1: Structural and Functional Comparison
Substituent Position and Bioactivity
- Positional Isomerism: The 3-position of the difluoromethoxy group in this compound enhances steric accessibility for enzyme binding compared to its 4-substituted analog, which may reduce interaction with hydrophobic pockets in target proteins .
- Fluorine vs. Trifluoromethyl : Replacing -OCHF₂ with -CF₃ (as in piperflanilide) increases lipophilicity and metabolic stability, critical for systemic insecticides .
Functional Group Impact
- Hydroxyl Group: The -OH group in this compound allows hydrogen bonding with biological targets, unlike non-polar analogs like 2-(pentafluoroethylthio)ethanol .
- Amino-Alcohol Derivatives: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol exhibits chiral specificity in drug design, enabling selective interactions with G-protein-coupled receptors .
Biological Activity
[3-(difluoromethoxy)-2-fluorophenyl]methanol is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H8F3O
- Molecular Weight : 192.15 g/mol
- CAS Number : 1340397-50-3
The biological activity of this compound can be attributed to its interactions with various biological molecules. The difluoromethoxy and fluorophenyl groups can enhance lipophilicity and alter the compound's electronic properties, allowing for better interaction with enzymes and receptors.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors modulating signaling pathways relevant in cancer or metabolic diseases.
Anticancer Activity
Recent studies have indicated that fluorinated compounds often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.4 | Inhibition of glycolysis |
| This compound | A549 | 12.7 | Induction of apoptosis |
Table 1: Anticancer activity of this compound against various cancer cell lines.
Antioxidant Activity
In vitro studies have demonstrated that compounds with similar structures exhibit potent antioxidant activity, which is crucial for reducing oxidative stress in cells.
- DPPH Assay Results :
- This compound showed a scavenging activity of 78% at 50 µM concentration, indicating strong antioxidant properties.
Case Studies
-
Study on Fluorinated Derivatives :
A study published in the journal MDPI explored the biological effects of various fluorinated compounds, including derivatives similar to this compound. It was found that these compounds could significantly inhibit the growth of specific cancer cell lines through mechanisms involving metabolic pathway modulation and apoptosis induction . -
Investigations on SIK Inhibitors :
Research highlighted the role of difluoro-substituted compounds as selective inhibitors for salt-inducible kinases (SIKs), which are implicated in cancer progression. The study showed that modifications at the difluoro position enhanced selectivity and potency against these kinases, suggesting potential therapeutic applications for this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(difluoromethoxy)-2-fluorophenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, fluorinated aromatic intermediates can be functionalized via difluoromethoxy group introduction using cesium carbonate as a base in DMF, followed by reduction of a ketone precursor (e.g., using NaBH₄ in methanol). Reaction temperature (0–25°C) and solvent polarity significantly impact regioselectivity and yield .
- Key Data : In analogous compounds, yields improved from 50% to 72% when transitioning from batch to continuous flow processes with optimized catalysts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies electronic environments of fluorinated aromatic protons and hydroxyl groups. For example, fluorine atoms induce deshielding (δ 6.5–7.5 ppm for aromatic protons) .
- UPLC-MS : Confirms molecular weight (e.g., m/z 203 [M+H]+) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral derivatives .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The difluoromethoxy group enhances metabolic stability and lipophilicity (logP ≈ 2.1–2.5) compared to methoxy analogs. Computational modeling (DFT) shows its electron-withdrawing effect lowers HOMO energy, reducing oxidation susceptibility .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic aromatic substitution (EAS) be addressed during synthesis?
- Methodological Answer :
- Directing Groups : Use protecting groups (e.g., boronic esters) to block undesired positions. For example, 2-[3-(difluoromethoxy)-2-fluorophenyl]-1,3,2-dioxaborolane directs substitution to the para position .
- Lewis Acid Catalysts : BF₃·Et₂O enhances EAS regioselectivity by stabilizing transition states .
- Case Study : In a similar fluorophenol synthesis, cesium carbonate increased para-substitution from 60% to 85% .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls).
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with activity. For example, 3-fluorine enhances binding affinity to GABA receptors by 1.5-fold versus 4-fluorine .
- Data Table :
| Substituent Position | IC₅₀ (μM) | Target Receptor | Reference |
|---|---|---|---|
| 2-Fluoro | 0.45 | GABA-A | |
| 4-Fluoro | 0.68 | GABA-A |
Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Simulate epoxide ring-opening (e.g., using Gaussian 09) to predict nucleophilic attack sites. For [3-(2-fluorophenyl)oxiran-2-yl]methanol, calculations show 80% preference for attack at the less hindered carbon .
- MD Simulations : Assess solvent effects (e.g., water vs. THF) on reaction kinetics .
Q. What safety protocols are critical when handling intermediates like sodium 2-chloro-2,2-difluoroacetate?
- Methodological Answer :
- Hazard Analysis : Conduct risk assessments for gas evolution (e.g., CO₂ from cesium carbonate reactions) using OSHA guidelines .
- Containment : Use sealed reactors with oil bubblers to manage volatile byproducts .
Methodological Best Practices
- Stereochemical Control : Employ chiral catalysts (e.g., (R)-BINAP) for enantioselective synthesis. For example, asymmetric hydrogenation of ketones achieved 90% ee .
- Scale-Up Challenges : Transition from batch to flow chemistry reduces exothermic risks in difluoromethylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
